molecular formula C22H19FN2O6 B4554260 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4554260
M. Wt: 426.4 g/mol
InChI Key: QNAZRVWPOFOWIV-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a useful research compound. Its molecular formula is C22H19FN2O6 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 1-(4-fluorobenzyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is 426.12271449 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Studies

Iron(III) Complexes as Models for Catechol Dioxygenases : Research on iron(III) complexes of monophenolate ligands, including structures similar to "dimethyl 1-(4-fluorobenzyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate," showcases their potential as structural and functional models for catechol dioxygenase enzymes. These complexes are studied for their ability to mimic enzyme activities related to the oxidative cleavage of catechols, an essential biochemical process (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Fluorescence in Aryldihydropyridines : The study of dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, which share structural motifs with the compound of interest, reveals their weak fluorescence in fluid solutions. However, these compounds exhibit efficient fluorescence under specific conditions, providing insights into their potential use in photoactivated dyads for investigating protein-protein interactions and other biological phenomena (Jiménez, Fagnoni, Mella, & Albini, 2009).

Biological Activity Analysis

Cationic to Zwitterionic Polymer Switching : A novel cationic polymer, featuring a photolabile o-nitrobenzyl carboxymethyl pendant moiety, can be transformed into a zwitterionic form upon irradiation. This transformation allows for DNA condensation and release, as well as switching of antibacterial activity, demonstrating the compound's versatility in biological applications (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

Material Science and Chemistry

Protecting Groups in Synthetic Chemistry : The introduction of new protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for alcohols showcases innovative approaches in synthetic chemistry. These groups are introduced via benzyl bromide and can be cleaved under specific conditions, offering new strategies for the synthesis of complex molecules (Crich, Li, & Shirai, 2009).

Properties

IUPAC Name

dimethyl 1-[(4-fluorophenyl)methyl]-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O6/c1-30-21(26)18-12-24(11-14-6-8-16(23)9-7-14)13-19(22(27)31-2)20(18)15-4-3-5-17(10-15)25(28)29/h3-10,12-13,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAZRVWPOFOWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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